

Liriodendrin: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodendrin, a naturally occurring lignan diglucoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of **liriodendrin**, with a particular focus on its stereochemistry. This document summarizes key quantitative data, details experimental protocols for its isolation and purification, and presents a visual representation of its molecular architecture.

Chemical Structure and Stereochemistry

Liriodendrin possesses a complex molecular structure characterized by a central furofuran lignan core glycosidically linked to two glucose units. The systematic IUPAC name for the most commonly occurring stereoisomer is (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. This nomenclature precisely defines the absolute configuration at each of the fourteen stereocenters within the molecule.

The core of **liriodendrin** is a furo[3,4-c]furan ring system, to which two syringyl groups are attached. Each of these syringyl groups is, in turn, glycosylated with a glucose molecule. The



specific arrangement of these substituents in three-dimensional space is crucial for its biological activity.

Stereoisomers

Currently, the scientific literature predominantly focuses on the naturally occurring stereoisomer of **liriodendrin**, often referred to as (+)-**liriodendrin**. Detailed characterization and biological evaluation of other potential stereoisomers are not widely reported. The synthesis of different stereoisomers would be a valuable endeavor to fully elucidate the structure-activity relationship of this class of compounds.

Quantitative Data

The structural elucidation and characterization of **liriodendrin** have been accomplished through various analytical techniques. Below is a summary of key quantitative data.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C34H46O18	[1]
Molar Mass	742.72 g/mol	[1]
CAS Number	573-44-4	[1]

Spectroscopic Data

While a complete, publicly available dataset of 1H and 13C NMR assignments is not readily compiled in a single source, the structure of **liriodendrin** has been consistently confirmed using NMR spectroscopy[2].

Mass Spectrometry (LC-MS)



Precursor Ion	Collision Energy	Key Fragment Ions (m/z)	Reference
[M+Na]+	20 V	765.2549, 349.0693, 603.2050, 605.1800	PubChem CID: 21603207
[M+NH ₄]+	-	136.1130, 211.1349, 352.3058, 187.1457, 162.1267	PubChem CID: 21603207

Experimental Protocols

The isolation and purification of **liriodendrin** from natural sources are critical for its study and potential applications. The following protocol details a method for its extraction from Sargentodoxa cuneata.

Isolation and Purification of Liriodendrin from Sargentodoxa cuneata[3][4]

This protocol involves extraction, followed by purification using macroporous resin chromatography and subsequent crystallization.

3.1.1. Extraction

- Powder the dried stems of Sargentodoxa cuneata and pass them through a 40-mesh sieve.
- Reflux 1.0 kg of the powdered plant material with 8000 mL of 95% (v/v) ethanol-aqueous solution for 90 minutes. Repeat this extraction twice.
- · Combine the extracts and filter.
- Evaporate the filtrate to dryness using a rotary evaporator under reduced pressure at 60°C.
- Suspend the resulting residue in deionized water and centrifuge at 3000 rpm for 30 minutes.
- Collect the supernatant, which serves as the crude extract for further purification.
- 3.1.2. Purification by Macroporous Resin Chromatography



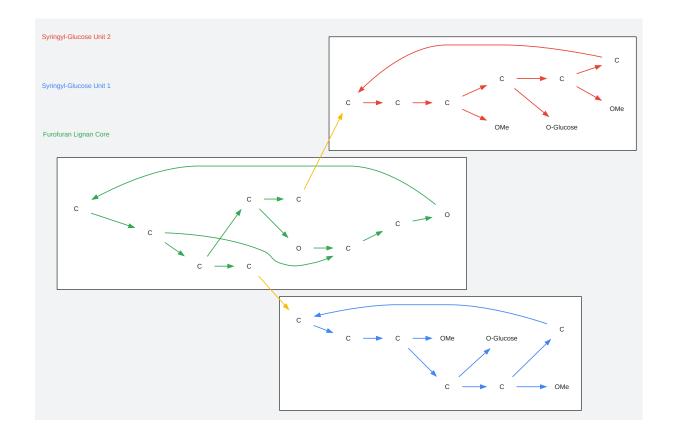
- Select a suitable macroporous resin (e.g., X-5 resin) and pack it into a glass column.
- Equilibrate the column with deionized water.
- Load the crude extract (supernatant from the extraction step) onto the column.
- Wash the column with deionized water to remove impurities.
- Elute the adsorbed compounds, including **liriodendrin**, with 95% (v/v) ethanol-aqueous solution.
- Monitor the fractions by HPLC to identify those containing liriodendrin.
- Combine the liriodendrin-rich fractions and concentrate them.

3.1.3. Crystallization

- Extract the refined product from the chromatography step with a methyl alcohol-chloroform (1:4, v/v) mixture under reflux for 40 minutes. Repeat this twice.
- Combine the extracts, filter, and concentrate to dryness under reduced pressure at 60°C.
- Dissolve the residue in methyl alcohol (1:10, w/v).
- Allow the solution to stand at 20–30°C for several days to facilitate crystallization.
- Collect the **liriodendrin** crystals by centrifugation.
- Wash the crystals with methyl alcohol to obtain a high-purity product. The purity can be assessed by HPLC, with reported purities reaching up to 97.48%[3].

Mandatory Visualizations Chemical Structure of Liriodendrin



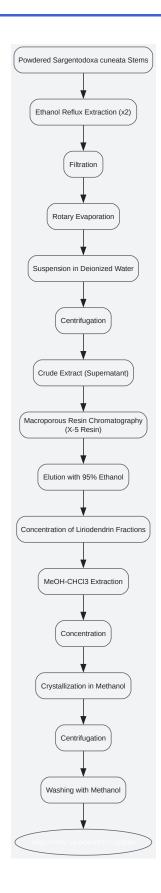


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Caption: 2D schematic of the liriodendrin chemical structure.

Experimental Workflow for Liriodendrin Isolation





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Caption: Workflow for the isolation and purification of liriodendrin.



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